硝酸プラセオジム(III)六水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

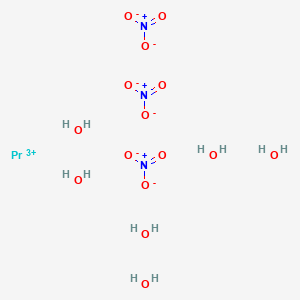

Praseodymium(III) nitrate hexahydrate is an inorganic compound with the chemical formula Pr(NO₃)₃·6H₂O. It is a green crystalline salt that is highly soluble in water, alcohols, amines, ethers, and acetonitrile . This compound is commonly used in the extraction and purification of praseodymium from its ores and has been characterized by X-ray crystallography .

科学的研究の応用

Praseodymium(III) nitrate hexahydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of praseodymium-doped materials and compounds.

Biology and Medicine: Praseodymium-doped materials are explored for their luminescence properties, which can be used in bioimaging and sensing applications.

Industry: Utilized in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass.

作用機序

Target of Action

Praseodymium(III) nitrate hexahydrate is primarily used in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass . It is also used as a dopant to fabricate dye-sensitized solar cells . The addition of this rare earth compound enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Mode of Action

Praseodymium(III) nitrate hexahydrate interacts with its targets by altering their physical and chemical properties. For instance, when used as a dopant in solar cells, it narrows the band gap of photoanode materials, thereby enhancing the power conversion efficiency .

Biochemical Pathways

It is known that the compound plays a crucial role in the solvothermal process for the formation of doped lanthanide oxysulfide . This material has potential applications in phosphors, fluorescent display tubes, or heat transfer measurement .

Pharmacokinetics

It is known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility suggests that the compound could be readily absorbed and distributed in an organism, although further studies are needed to confirm this.

Result of Action

The primary result of the action of Praseodymium(III) nitrate hexahydrate is the enhancement of the power conversion efficiency of solar cells when used as a dopant . Additionally, it contributes to the formation of doped lanthanide oxysulfide in a solvothermal process .

Action Environment

The action of Praseodymium(III) nitrate hexahydrate can be influenced by various environmental factors. For instance, the compound is known to have a low thermal decomposition temperature , suggesting that high temperatures could affect its stability and efficacy. Furthermore, it is hygroscopic and readily absorbs moisture from the air , indicating that humidity could also influence its action. Therefore, it is recommended to handle and store the compound in a well-ventilated area away from heat, sparks, open flames, and hot surfaces .

生化学分析

Biochemical Properties

It is known that the compound can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .

Molecular Mechanism

It is known that the compound can be used as a precursor to synthesize high entropy lanthanide oxysulfides

Temporal Effects in Laboratory Settings

The thermal decomposition of Praseodymium(III) nitrate hexahydrate is a complex step-wise process . The compound does not show phase transitions in the range of 233–328 K when it melts in its own water of crystallization . Over time, the compound undergoes thermal degradation and loses water, nitrogen dioxide, and oxygen, leaving behind normal praseodymium oxide Pr2O3 .

準備方法

Synthetic Routes and Reaction Conditions: Praseodymium(III) nitrate hexahydrate can be synthesized by treating praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction is as follows:

Pr2O3+6HNO3→2Pr(NO3)3+3H2O

This reaction yields praseodymium nitrate, which can then be crystallized to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, praseodymium nitrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid to yield solutions of rare earth nitrates. These solutions are then separated by solvent extraction, isolated into individual rare earth metals, and purified .

化学反応の分析

Types of Reactions: Praseodymium(III) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Thermal Decomposition: Upon heating, praseodymium nitrate decomposes to produce praseodymium oxide, nitrogen dioxide, and oxygen.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid is commonly used in the preparation of praseodymium nitrate.

Thermal Conditions: Decomposition typically occurs at temperatures above 100°C.

Major Products Formed:

Praseodymium Oxide (Pr₂O₃): Formed during thermal decomposition.

Nitrogen Dioxide (NO₂) and Oxygen (O₂): By-products of thermal decomposition.

類似化合物との比較

Praseodymium(III) nitrate hexahydrate can be compared with other rare earth nitrates, such as:

- Neodymium(III) nitrate

- Cerium(III) nitrate

- Lanthanum(III) nitrate

- Gadolinium(III) nitrate

Uniqueness:

- Optical Properties: Praseodymium has unique luminescence properties due to its f-electron configuration, which is not as pronounced in other rare earth nitrates .

- Applications: While other rare earth nitrates are used in similar applications, praseodymium’s specific properties make it particularly valuable in optical and electronic industries .

特性

CAS番号 |

15878-77-0 |

|---|---|

分子式 |

H3NO4Pr |

分子量 |

221.936 g/mol |

IUPAC名 |

nitric acid;praseodymium;hydrate |

InChI |

InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2; |

InChIキー |

BSADMQVUNMHWFU-UHFFFAOYSA-N |

SMILES |

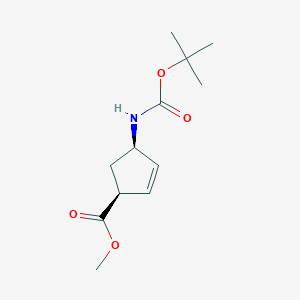

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] |

正規SMILES |

[N+](=O)(O)[O-].O.[Pr] |

Key on ui other cas no. |

15878-77-0 |

ピクトグラム |

Oxidizer; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)